4-Chloro-3-isopropylbenzene-1-sulfonyl fluoride
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Overview
Description
4-chloro-3-(propan-2-yl)benzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. This compound is characterized by the presence of a sulfonyl fluoride group attached to a benzene ring, which is further substituted with a chlorine atom and an isopropyl group. Sulfonyl fluorides are known for their reactivity and are often used as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(propan-2-yl)benzene-1-sulfonyl fluoride typically involves the sulfonylation of 4-chloro-3-(propan-2-yl)benzene. This can be achieved through the reaction of the corresponding sulfonyl chloride with a fluoride source. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of 4-chloro-3-(propan-2-yl)benzene-1-sulfonyl fluoride may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-(propan-2-yl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used. The reactions are often conducted in the presence of a Lewis acid catalyst.
Major Products Formed
Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.
Electrophilic Aromatic Substitution: The products include various substituted benzene derivatives, depending on the electrophile used.
Scientific Research Applications
4-chloro-3-(propan-2-yl)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify proteins and other biomolecules through sulfonylation reactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-3-(propan-2-yl)benzene-1-sulfonyl fluoride involves the formation of a covalent bond between the sulfonyl fluoride group and a nucleophilic site on the target molecule. This reaction can lead to the modification of proteins, enzymes, or other biomolecules, thereby altering their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic site.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(propan-2-yl)benzene-1-sulfonyl chloride
- 4-chloro-3-(propan-2-yl)benzene-1-sulfonyl bromide
- 4-chloro-3-(propan-2-yl)benzene-1-sulfonyl iodide
Uniqueness
4-chloro-3-(propan-2-yl)benzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity compared to other sulfonyl halides. The fluoride group is less nucleophilic and more stable, making it suitable for specific applications where controlled reactivity is desired.
Properties
Molecular Formula |
C9H10ClFO2S |
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Molecular Weight |
236.69 g/mol |
IUPAC Name |
4-chloro-3-propan-2-ylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C9H10ClFO2S/c1-6(2)8-5-7(14(11,12)13)3-4-9(8)10/h3-6H,1-2H3 |
InChI Key |
BKYRSGCVFIPFCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)S(=O)(=O)F)Cl |
Origin of Product |
United States |
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